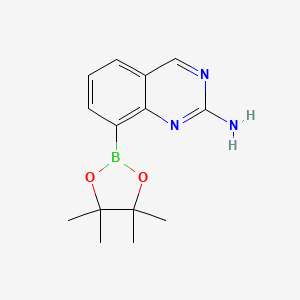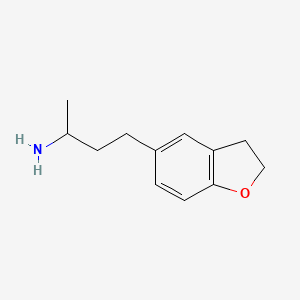
4-(2,3-Dihydro-1-benzofuran-5-yl)-2-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine is a compound that belongs to the class of benzofuran derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Another method includes the palladium or platinum-catalyzed ring closure by an intramolecular Wittig reaction . Additionally, the condensation of activated methylene following Dieckmann reaction conditions or ketene intermediate involved cyclization can be used .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic quantities of palladium acetate, tricyclohexylphosphine, and zinc has been reported for the synthesis of 3-acyl-2-aminobenzofurans .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of benzofuran derivatives include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and halides .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzofuran derivatives can lead to the formation of benzofuranones, while reduction can yield dihydrobenzofurans .
Applications De Recherche Scientifique
4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine has several scientific research applications due to its unique structure and biological activity. In medicinal chemistry, it is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent . In biology, it is studied for its role in inhibiting specific enzymes and receptors . Additionally, it has applications in the development of new materials and agrochemicals .
Mécanisme D'action
The mechanism of action of 4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function . Additionally, it can interact with receptors to modulate signaling pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine can be compared with other benzofuran derivatives such as amiodarone and dronedarone, which are used as antiarrhythmic agents . While these compounds share a similar benzofuran core, 4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine is unique due to its specific substituents and biological activity . Other similar compounds include naltrindole and its benzofuran derivative, which act as opioid receptor antagonists .
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-amine |
InChI |
InChI=1S/C12H17NO/c1-9(13)2-3-10-4-5-12-11(8-10)6-7-14-12/h4-5,8-9H,2-3,6-7,13H2,1H3 |
Clé InChI |
HJBLTOFUFFAPOB-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC2=C(C=C1)OCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


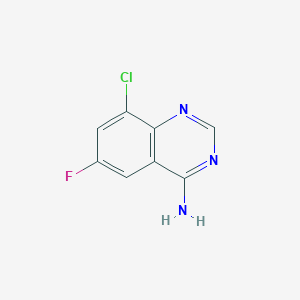



![(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13654995.png)
![9-((tert-Butoxycarbonyl)amino)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13655002.png)
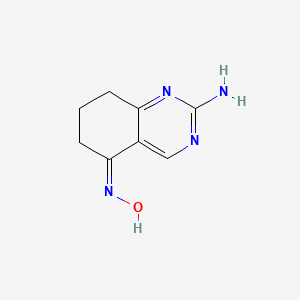
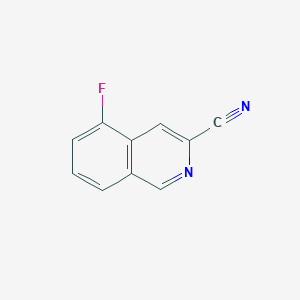

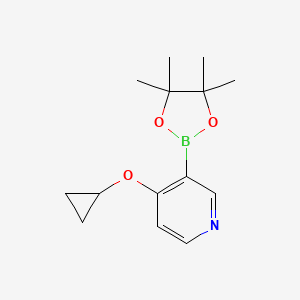
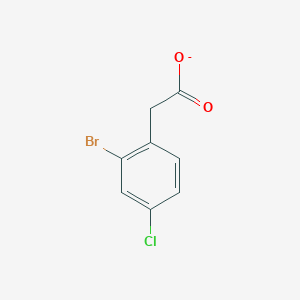
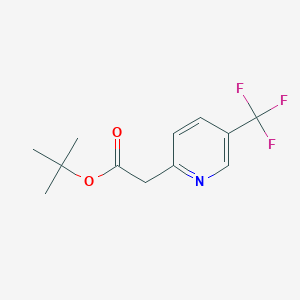
![tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13655042.png)
